molecular formula C14H17ClN2O3 B2885220 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide CAS No. 954700-41-5

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide

Cat. No.: B2885220
CAS No.: 954700-41-5
M. Wt: 296.75
InChI Key: SQAGQIZOYLCKCE-UHFFFAOYSA-N
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Description

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, an oxazolidinone ring, and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide typically involves multiple steps, starting with the formation of the oxazolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N'- (3-pyridinyl)urea

  • N-(3-chlorophenyl)formamide

  • (R)- (4-chlorophenyl) (phenyl)methanamine hydrochloride

Uniqueness: N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9(2)13(18)16-7-12-8-17(14(19)20-12)11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAGQIZOYLCKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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